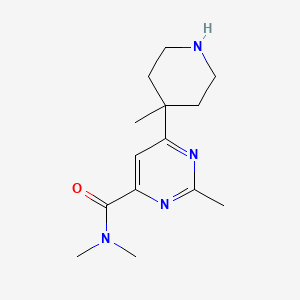

N,N,2-trimethyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide

Descripción general

Descripción

N,N,2-trimethyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C14H22N4O and its molecular weight is 262.35 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N,N,2-trimethyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide is a synthetic compound belonging to the pyrimidine class, which has garnered attention in medicinal chemistry for its potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological effects, and potential applications in various diseases.

The compound features a pyrimidine ring substituted with a piperidine moiety, which is significant for its biological activity. The synthesis typically involves multi-step organic reactions, where 4-methylpiperidine reacts with pyrimidine derivatives under controlled conditions to yield the desired product. The use of catalysts and specific reaction conditions enhances yield and purity, making it suitable for further biological testing.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on various enzymes, including protein kinases. Such interactions can disrupt signaling pathways involved in cell proliferation and survival .

- Receptor Binding : It may bind to receptors that modulate neurotransmitter levels or inflammatory responses, potentially leading to therapeutic effects in conditions such as cancer and neurodegenerative diseases .

Anticancer Activity

Research indicates that derivatives of this compound show promising anticancer properties. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines:

| Compound | Cancer Cell Line | EC50 (μM) | Mechanism |

|---|---|---|---|

| NEU-1953 | T.b. brucei | <0.03 | Apoptosis induction |

| Compound 1 | FaDu hypopharyngeal | >30 | Cell cycle arrest |

These findings suggest that this compound may possess similar anticancer properties, warranting further investigation .

Neuroprotective Effects

The compound's potential in treating neurodegenerative diseases has also been explored. Its ability to inhibit acetylcholinesterase (AChE) suggests it could enhance cholinergic transmission, which is beneficial in conditions like Alzheimer's disease. Studies have shown that modifications in the piperidine structure can significantly improve AChE inhibition and brain exposure .

Case Studies and Research Findings

Several studies have highlighted the biological activities of related compounds:

- Antimicrobial Properties : A study demonstrated that piperidine derivatives exhibited significant antimicrobial activity against various bacterial strains. The presence of the piperidine group was crucial for enhancing this activity.

- Anti-inflammatory Effects : Research indicated that compounds with similar structures could inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases.

- Cytotoxicity in Cancer Models : In vitro studies showed that certain derivatives induced apoptosis in cancer cells through mitochondrial pathways, correlating with structural modifications around the piperidine ring.

Aplicaciones Científicas De Investigación

Kinase Inhibition and Cancer Therapy

One of the primary applications of N,N,2-trimethyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide is its role as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. CDKs are often implicated in cancer progression due to their role in promoting cell proliferation. Compounds that inhibit CDK activity can potentially halt the growth of cancer cells.

Case Studies

Recent studies have demonstrated the efficacy of pyrimidine derivatives, including this compound, in preclinical models of leukemia and solid tumors. For instance, one study reported significant reduction in tumor growth when treated with this compound in combination with other chemotherapeutic agents .

Neuroprotective Effects

In addition to its anticancer properties, there is emerging evidence suggesting that this compound may exhibit neuroprotective effects. The compound's ability to modulate signaling pathways involved in neuronal survival could make it beneficial for conditions such as neurodegenerative diseases.

Research Findings

A study focusing on neurodegenerative models indicated that compounds similar to this compound could reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic avenues for diseases like Alzheimer's and Parkinson's .

Anti-inflammatory Properties

Another significant application lies in its anti-inflammatory properties. The compound has been investigated for its potential to inhibit pro-inflammatory cytokines and pathways, which could be beneficial in treating autoimmune diseases and chronic inflammatory conditions.

Clinical Implications

Research has shown that derivatives of this compound can downregulate the expression of inflammatory markers in vitro and in vivo. This suggests a potential role in developing treatments for conditions such as rheumatoid arthritis and inflammatory bowel disease .

Pharmaceutical Development

The synthesis and optimization of this compound are ongoing areas of research aimed at enhancing its pharmacological profile. Studies focus on improving solubility, bioavailability, and selectivity towards specific targets within the kinase family.

Potential Combinations

Combining this compound with other therapeutic agents is being explored to enhance efficacy while minimizing side effects. For example, its use alongside traditional chemotherapeutics may improve outcomes in resistant cancer types .

Data Table: Summary of Applications

Análisis De Reacciones Químicas

Hydrolysis of the Carboxamide Group

The carboxamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates for further derivatization.

Reaction Conditions

-

Base-mediated hydrolysis : NaOH (2–5 M) in aqueous methanol or ethanol at 80–100°C for 12–48 hours .

-

Acid-mediated hydrolysis : HCl (2–6 M) under reflux for 6–24 hours .

Example

textN,N,2-Trimethyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide → Hydrolysis (NaOH, MeOH/H2O, 80°C, 12 h) → 6-(4-Methylpiperidin-4-yl)-2-methylpyrimidine-4-carboxylic acid

Nucleophilic Substitution at the Pyrimidine Ring

The pyrimidine ring undergoes electrophilic substitution at the 2- and 4-positions. Halogenation and nitration are common:

Halogenation

-

Reagents : N-Chlorosuccinimide (NCS), N-Bromosuccinimide (NBS), or N-Iodosuccinimide (NIS) in chloroform at reflux (1–3 hours) .

Nitration

Functionalization of the Piperidine Moiety

The 4-methylpiperidin-4-yl group participates in alkylation and acylation reactions:

Acylation

Alkylation

Cross-Coupling Reactions

The pyrimidine core supports transition-metal-catalyzed couplings, enabling aryl/vinyl group introductions:

Suzuki–Miyaura Coupling

-

Conditions : Pd(PPh₃)₄, arylboronic acid, K₂CO₃, dioxane/H₂O (70°C, 12 hours).

Amide Bond Transformations

The carboxamide group reacts with amines or hydrazines to form substituted amides or hydrazides:

Reaction with Hydrazine

-

Conditions : Hydrazine hydrate in ethanol (reflux, 6 hours).

Oxidation of the Piperidine Ring

Reduction of Nitro Groups

Table 2: Functional Group Reactivity

| Functional Group | Reactivity | Preferred Reagents |

|---|---|---|

| Pyrimidine C5-H | Electrophilic substitution | NBS, HNO₃/H₂SO₄ |

| Carboxamide | Hydrolysis/Nucleophilic substitution | NaOH, hydrazine |

| Piperidine N-H | Alkylation/Acylation | Benzyl bromide, isobutyryl chloride |

Propiedades

IUPAC Name |

N,N,2-trimethyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O/c1-10-16-11(13(19)18(3)4)9-12(17-10)14(2)5-7-15-8-6-14/h9,15H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSKNKWLJJZYTEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)C2(CCNCC2)C)C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.